1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine
Description
1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a synthetic piperidine derivative characterized by a dual-piperidine scaffold and a 4-isopropylphenoxyacetyl substituent. Its structure integrates a phenoxyacetamide group linked to a piperidine ring, which is further functionalized with a 2-(piperidin-1-yl)ethyl side chain. The compound’s design likely aims to balance steric bulk, lipophilicity, and hydrogen-bonding capacity, traits common in bioactive molecules targeting neurological or metabolic pathways .
Properties
Molecular Formula |
C23H36N2O2 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
InChI |
InChI=1S/C23H36N2O2/c1-19(2)20-9-11-22(12-10-20)27-18-23(26)25-16-7-4-8-21(25)13-17-24-14-5-3-6-15-24/h9-12,19,21H,3-8,13-18H2,1-2H3 |
InChI Key |
CFVULFRPYYPYGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCCC2CCN3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves multiple steps, typically starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the efficient synthesis of the compound .
Chemical Reactions Analysis
1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Piperidine Derivatives with Phenoxyalkyl Chains
- Compound 19 (1-(3-(4-Isopropylphenoxy)propyl)piperidine hydrogen oxalate) Structure: Features a 4-isopropylphenoxypropyl chain attached to piperidine. Key Differences: Lacks the acetyl group and secondary piperidine ring present in the target compound. Synthesis: Yield (23%) lower than other phenoxyalkyl derivatives (e.g., 54% for 4-chlorophenoxypropyl analog) . Physicochemical Properties: Melting point (112–115°C) is lower than derivatives with electron-withdrawing substituents (e.g., 158–160°C for 4-chlorophenoxypropyl analog), suggesting reduced crystallinity due to the isopropyl group’s steric effects .
Piperidine-Benzimidazole Hybrids
- Compound 4b (1-(2-Piperidin-1-ylethyl)-2-(4-propoxybenzyl)-1H-benzimidazole) Structure: Combines a benzimidazole core with piperidine and 4-propoxybenzyl groups.
Functional Analogues
Acetylated Piperidines
- 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one Structure: Features acetyl and aryl groups on a piperidinone scaffold. Key Differences: The ketone group at position 4 and methoxyphenyl substituents enhance polarity compared to the target’s phenoxyacetyl group. Applications: Demonstrates antimicrobial activity, attributed to the electron-withdrawing acetyl group enhancing electrophilic reactivity .
Chloroacetyl-Piperidine Derivatives
- 1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one Structure: Chloroacetyl and trimethoxyphenyl groups enhance halogen bonding and π-stacking.
Key Observations
- Synthetic Complexity : Dual piperidine systems (as in the target) may require multi-step synthesis, leading to lower yields (e.g., 23–29% for similar compounds) compared to simpler analogs .
- Receptor Affinity : Piperidine-ethyl side chains (as in Compound 4b) improve binding to efflux pumps, suggesting the target’s 2-(piperidin-1-yl)ethyl group could enhance affinity for similar targets .
Biological Activity
The compound 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This compound features a piperidine moiety, which is widely recognized for its pharmacological significance, including its role in various therapeutic applications such as anti-inflammatory, analgesic, and neuroprotective effects.
Chemical Structure and Properties
The molecular formula of 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can be expressed as:
This compound's structure includes an isopropylphenoxy group and two piperidine rings, which contribute to its biological activity. The presence of these functional groups is crucial for the interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds with piperidine structures often exhibit significant biological activities. The biological activity of 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine can be categorized into several key areas:
1. Antimicrobial Activity
Studies have shown that derivatives containing piperidine exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine have been tested against various bacterial strains, demonstrating significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
2. Enzyme Inhibition
Piperidine derivatives are often evaluated for their ability to inhibit specific enzymes. In particular, acetylcholinesterase (AChE) inhibition is a notable area of research due to its implications in treating neurodegenerative diseases like Alzheimer's. Compounds structurally related to 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine have shown promising AChE inhibitory activity, with IC50 values indicating effective inhibition.
3. Anti-inflammatory Effects
The anti-inflammatory properties of piperidine derivatives are well-documented. Research indicates that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives similar to the target compound:
These findings illustrate the potential of piperidine-based compounds in various therapeutic contexts.
The mechanisms through which 1-[(4-Isopropylphenoxy)acetyl]-2-(2-piperidin-1-ylethyl)piperidine exerts its biological effects may involve:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission.
- Enzyme Interaction : Inhibition of enzymes such as AChE leads to increased levels of acetylcholine, enhancing cholinergic signaling.
- Modulation of Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, this compound may reduce inflammation effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
